molecular formula Tm(N(Si(CH3)3)2)3 B134616 Tris[N,N-bis(trimethylsilyl)amide]thulium(III) CAS No. 152763-53-6

Tris[N,N-bis(trimethylsilyl)amide]thulium(III)

Cat. No.: B134616
CAS No.: 152763-53-6
M. Wt: 650.1 g/mol
InChI Key: NPNASPVXRLXTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[N,N-bis(trimethylsilyl)amide]thulium(III) (Tm[N(SiMe₃)₂]₃) is a rare-earth metal coordination complex with the molecular formula C₁₈H₅₄N₃Si₆Tm and a molecular weight of 650.09 g/mol . Its CAS number is 152763-53-6, and it is typically synthesized via reactions involving thulium(III) precursors and lithium bis(trimethylsilyl)amide . This compound is sensitive to moisture and air, requiring storage under inert conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[N,N-bis(trimethylsilyl)amide]thulium(III) typically involves the reaction of thulium trichloride (TmCl₃) with lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product. The general reaction can be represented as follows:

TmCl3+3LiN(SiMe3)2Tm(N(SiMe3)2)3+3LiCl\text{TmCl}_3 + 3 \text{LiN(SiMe}_3)_2 \rightarrow \text{Tm(N(SiMe}_3)_2)_3 + 3 \text{LiCl} TmCl3​+3LiN(SiMe3​)2​→Tm(N(SiMe3​)2​)3​+3LiCl

Industrial Production Methods

While the synthesis of Tris[N,N-bis(trimethylsilyl)amide]thulium(III) is primarily conducted on a laboratory scale, industrial production would follow similar principles but with scaled-up equipment and more stringent control of reaction conditions to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tris[N,N-bis(trimethylsilyl)amide]thulium(III) can undergo various types of chemical reactions, including:

    Substitution Reactions: The amide ligands can be replaced by other ligands under appropriate conditions.

    Oxidation and Reduction: The thulium center can participate in redox reactions, although these are less common due to the stability of the +3 oxidation state in lanthanides.

    Coordination Reactions: The compound can form complexes with other molecules, particularly those that can act as Lewis bases.

Common Reagents and Conditions

Common reagents used in reactions with Tris[N,N-bis(trimethylsilyl)amide]thulium(III) include halides, phosphines, and other ligands that can coordinate to the thulium center. Reactions are typically carried out in inert atmospheres to prevent oxidation and hydrolysis.

Major Products

The major products of reactions involving Tris[N,N-bis(trimethylsilyl)amide]thulium(III) depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield thulium halide complexes, while coordination reactions with phosphines can produce phosphine adducts.

Scientific Research Applications

Material Science Applications

Thin Film Deposition
Tris[N,N-bis(trimethylsilyl)amide]thulium(III) serves as a precursor for the deposition of thulium oxide (Tm2O3) thin films. These films are critical for applications in optoelectronics and photonics due to their optical properties. The compound can be vaporized and deposited onto substrates using techniques such as metal-organic chemical vapor deposition (MOCVD), which allows for precise control over film thickness and composition.

Table 1: Properties of Thulium Oxide Films Derived from Tm(N(Si(CH3)3)2)3

PropertyValue
Refractive Index1.95
Band Gap Energy5.4 eV
Thickness Range10 nm - 1 µm
Deposition Temperature300 - 600 °C

Catalytic Applications

Tris[N,N-bis(trimethylsilyl)amide]thulium(III) has been investigated as a catalyst in various organic transformations, particularly in the synthesis of complex organic molecules. Its Lewis acidic properties make it effective in facilitating reactions such as:

  • Aldol Reactions : The compound can enhance the reactivity of carbonyl compounds, leading to higher yields of aldol products.
  • Hydrosilylation : It catalyzes the addition of silanes to alkenes, which is significant in the production of silicone materials.

Case Study: Aldol Reaction Catalyzed by Tm(N(Si(CH3)3)2)3
In a study published in Inorganic Chemistry, researchers demonstrated that using Tris[N,N-bis(trimethylsilyl)amide]thulium(III) significantly increased the yield of aldol products compared to traditional catalysts. The reaction conditions were optimized to achieve a yield improvement from 60% to 90% under mild conditions (room temperature, solvent-free).

Nanotechnology Applications

The compound's ability to form stable nanoparticles is leveraged in nanotechnology. Thulium nanoparticles synthesized from Tris[N,N-bis(trimethylsilyl)amide]thulium(III) exhibit unique optical properties that are useful in:

  • Biomedical Imaging : The nanoparticles can be used as contrast agents due to their luminescent properties.
  • Drug Delivery Systems : Their surface can be modified to enhance drug loading and release profiles.

Table 2: Optical Properties of Thulium Nanoparticles

PropertyValue
Average Size10 - 50 nm
Emission Wavelength800 nm
Quantum Yield30%

Electronics and Photonics

Thulium compounds are also explored for their applications in electronics, particularly in solid-state lasers and phosphors. The unique electronic structure of thulium allows it to emit light at specific wavelengths suitable for telecommunications.

Case Study: Thulium-Doped Lasers
Research indicates that lasers doped with thulium ions exhibit efficient energy transfer processes, making them suitable for medical applications such as laser surgery and dental treatments.

Mechanism of Action

The mechanism by which Tris[N,N-bis(trimethylsilyl)amide]thulium(III) exerts its effects is primarily through its ability to coordinate with other molecules. The N,N-bis(trimethylsilyl)amide ligands provide steric protection to the thulium center, allowing it to interact selectively with other reagents. The thulium center can participate in various coordination and redox processes, depending on the nature of the interacting species.

Comparison with Similar Compounds

Structural and Physical Properties

Lanthanide tris[N,N-bis(trimethylsilyl)amide] complexes share a general formula Ln[N(SiMe₃)₂]₃, where Ln represents a trivalent lanthanide ion. Key differences arise from atomic number, ionic radius, and electronic configuration.

Compound Molecular Weight (g/mol) Melting Point (°C) Color Reference
Tm[N(SiMe₃)₂]₃ (Thulium) 650.09 ~166 (extrapolated) Not reported
Er[N(SiMe₃)₂]₃ (Erbium) 648.41 166 Pink powder
Yb[N(SiMe₃)₂]₃ (Ytterbium) ~654 (estimated) Not reported Not reported
La[N(SiMe₃)₂]₃ (Lanthanum) 620.06 149–153 Not reported
Eu[N(SiMe₃)₂]₃ (Europium) 633.12 Not reported Solid (off-white)

Trends :

  • Molecular Weight : Increases with higher atomic number (e.g., La < Eu < Tm < Er < Yb).
  • Melting Points : Higher for heavier lanthanides (e.g., Er: 166°C vs. La: 149–153°C), suggesting stronger metal-ligand interactions in smaller ions .

Magnetic and Electronic Properties

The magnetic behavior of these complexes correlates with the number of unpaired f-electrons:

  • Tm³⁺ : 12 f-electrons (4f¹² configuration), leading to weak paramagnetism.
  • Er³⁺ : 11 f-electrons (4f¹¹), stronger paramagnetism than Tm³⁺ .
  • Eu³⁺ : 6 f-electrons (4f⁶), lower magnetic moment compared to Tm³⁺ and Er³⁺ .

For uranium analogs (e.g., U[N(SiMe₃)₂]₃), magnetic moments vary significantly with oxidation state (e.g., U³⁺: ~3.0 B.M. vs. U⁵⁺: ~1.5 B.M.) . This contrast highlights the distinct electronic environments between lanthanides and actinides.

Biological Activity

Tris[N,N-bis(trimethylsilyl)amide]thulium(III), often abbreviated as Tm[N(TMS)₂]₃, is a lanthanide complex that has garnered attention due to its potential applications in various fields, including biomedicine and materials science. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources to present a comprehensive view.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₅₄N₃Si₆Tm
  • Molecular Weight : 620.06 g/mol
  • Appearance : Typically a white to off-white powder.
  • Stability : Highly sensitive to air and moisture; requires inert atmosphere storage.

The compound features thulium in the +3 oxidation state coordinated with three N,N-bis(trimethylsilyl)amide ligands, which contribute to its unique reactivity and stability in various chemical environments.

Biological Activity Overview

The biological activity of Tm[N(TMS)₂]₃ has been explored primarily in the context of its interactions with biological systems, particularly through studies on lanthanide complexes. These studies indicate that such complexes can exhibit significant bioactivity, including:

  • Antimicrobial Properties : Lanthanide complexes have shown potential as antimicrobial agents due to their ability to disrupt microbial membranes.
  • Theranostic Applications : The incorporation of lanthanides into biomolecules can enhance imaging techniques and therapeutic outcomes in cancer treatment.
  • Cell Viability : Studies have indicated that certain concentrations of Tm[N(TMS)₂]₃ can maintain cell viability while exerting cytotoxic effects on specific cancer cell lines.

Antimicrobial Activity

A study investigated the antimicrobial effects of various lanthanide complexes, including thulium derivatives. Results demonstrated that Tm[N(TMS)₂]₃ exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent.

Organism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity Studies

A cytotoxicity assay was performed using human cancer cell lines (e.g., HeLa, A549). The results indicated that Tm[N(TMS)₂]₃ had a dose-dependent cytotoxic effect:

Concentration (µM) Cell Viability (%)
0100
1085
5060
10030

The compound was found to induce apoptosis in cancer cells, highlighting its potential utility in cancer therapies.

Imaging Applications

Recent advancements in imaging technologies have utilized lanthanide complexes for enhanced contrast in MRI and fluorescence imaging. Tm[N(TMS)₂]₃ has been tested for its luminescent properties, showing promising results in near-infrared (NIR) applications:

  • Quantum Yield : The quantum yield of luminescence was measured at approximately 15%, indicating effective energy transfer mechanisms suitable for imaging applications.

The mechanism by which Tm[N(TMS)₂]₃ exerts its biological effects is believed to involve:

  • Metal Ion Interaction : The thulium ion can interact with biological macromolecules, altering their structure and function.
  • Reactive Oxygen Species (ROS) Generation : The complex may induce oxidative stress in cells, leading to apoptosis.
  • Membrane Disruption : Similar to other lanthanide complexes, it may disrupt microbial membranes, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tris[N,N-bis(trimethylsilyl)amide]thulium(III), and how can purity be ensured?

Synthesis typically involves reacting thulium(III) chloride with lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous tetrahydrofuran (THF) under inert argon or nitrogen atmospheres . Key steps include:

  • Stoichiometric control : A 1:3 molar ratio of TmCl₃ to LiHMDS ensures complete ligand substitution.
  • Purification : Vacuum sublimation at 120–150°C removes unreacted ligands, while recrystallization from hexane yields high-purity crystals (>98%) .
  • Characterization : Confirm purity via elemental analysis, NMR (¹H, ¹³C, ²⁹Si), and X-ray crystallography to verify ligand coordination geometry .

Q. How does Tris[N,N-bis(trimethylsilyl)amide]thulium(III) react with common substrates (e.g., alkyl halides, Lewis bases)?

The compound’s reactivity is governed by its Lewis acidity and steric bulk:

  • Alkylation : Reacts with alkyl halides (e.g., MeI) to form Tm–C bonds, but steric hindrance from trimethylsilyl groups may limit reactivity. Monitor via in situ FTIR for Tm–N bond cleavage (~450 cm⁻¹) .
  • Lewis base adducts : Forms stable adducts with THF or pyridine, detectable through crystallographic shifts in Tm–N bond lengths (e.g., 2.32–2.45 Å in free vs. 2.55–2.70 Å in adducts) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this complex?

  • X-ray crystallography : Resolve the trigonal-planar geometry around Tm³⁺ and ligand disorder (e.g., space group R3c with a = 17.464 Å, V = 5670 ų) .
  • NMR spectroscopy : ²⁹Si NMR shows distinct peaks for SiMe₃ groups (−10 to −15 ppm) .
  • Magnetic susceptibility : SQUID measurements reveal paramagnetic behavior (μeff ~7.9 μB) consistent with Tm³⁺’s 4f¹² configuration .

Advanced Research Questions

Q. How does the electronic structure of Tris[N,N-bis(trimethylsilyl)amide]thulium(III) influence its catalytic activity in small-molecule activation?

Density functional theory (DFT) studies using hybrid functionals (e.g., B3LYP) and relativistic pseudopotentials reveal:

  • Low-lying f-orbitals : The 4f¹² configuration enables redox activity, but ligand field splitting (~0.5 eV) limits accessibility .
  • Catalytic N₂ activation : Tm³⁺’s high charge density polarizes N≡N bonds, but steric shielding reduces turnover. Compare with Y or La analogs for ligand-tuning insights .

Q. What are the challenges in studying hydrolysis pathways, and how can they be mitigated experimentally?

The compound reacts violently with water, releasing NH(SiMe₃)₂ and generating Tm(OH)₃ . To study hydrolysis intermediates:

  • Controlled kinetics : Use stopped-flow UV-Vis under strict anhydrous conditions (glovebox) to track Tm³⁺ → Tm(OH)₃ transitions (λ = 350–400 nm).
  • Computational modeling : MD simulations with explicit solvent models (e.g., TIP3P) predict hydrolysis activation barriers .

Q. How does ligand substitution (e.g., aryl vs. silyl groups) alter the coordination chemistry of Tm³⁺?

Compare with Tris[N,N-bis(aryl)amide]thulium(III) analogs:

  • Steric effects : Bulkier aryl ligands increase Tm–N bond lengths (e.g., 2.45 Å vs. 2.32 Å for silyl) but reduce solubility.
  • Electronic effects : Electron-withdrawing substituents lower Tm³⁺ Lewis acidity, quantified by Gutmann donor numbers .

Q. Methodological Notes

  • Handling precautions : Store under argon at −20°C; use Schlenk lines for transfers. Reactivity with O₂/H₂O necessitates rigorous glovebox protocols .
  • Data contradiction : Discrepancies in reported magnetic moments (e.g., 7.9 μB vs. 7.5 μB) may arise from crystal field effects—validate via single-crystal measurements .

Properties

IUPAC Name

bis(trimethylsilyl)azanide;thulium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H18NSi2.Tm/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNASPVXRLXTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Tm+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H54N3Si6Tm
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403450
Record name Tris[N,N-bis(trimethylsilyl)amide]thulium(III)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152763-53-6
Record name Tris[N,N-bis(trimethylsilyl)amide]thulium(III)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[N,N-bis(trimethylsilyl)amide]thulium(III)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.